4-(butan-2-ylsulfanyl)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Lipophilicity Computational ADME Medicinal Chemistry

4-(butan-2-ylsulfanyl)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 442879-26-7) is a fully synthetic, tri-substituted pyrrolo[2,3-d]pyrimidine bearing a chiral sec-butylthio ether at C4, a 4-ethoxyphenyl group at N7, and a phenyl ring at C5. The pyrrolo[2,3-d]pyrimidine core is a well-established adenine isostere widely exploited in kinase inhibitor design.

Molecular Formula C24H25N3OS
Molecular Weight 403.54
CAS No. 442879-26-7
Cat. No. B2812525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(butan-2-ylsulfanyl)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
CAS442879-26-7
Molecular FormulaC24H25N3OS
Molecular Weight403.54
Structural Identifiers
SMILESCCC(C)SC1=NC=NC2=C1C(=CN2C3=CC=C(C=C3)OCC)C4=CC=CC=C4
InChIInChI=1S/C24H25N3OS/c1-4-17(3)29-24-22-21(18-9-7-6-8-10-18)15-27(23(22)25-16-26-24)19-11-13-20(14-12-19)28-5-2/h6-17H,4-5H2,1-3H3
InChIKeyUOSRLKFWJODOCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(butan-2-ylsulfanyl)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 442879-26-7): Procurement-Relevant Structural & Class Baseline


4-(butan-2-ylsulfanyl)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 442879-26-7) is a fully synthetic, tri-substituted pyrrolo[2,3-d]pyrimidine bearing a chiral sec-butylthio ether at C4, a 4-ethoxyphenyl group at N7, and a phenyl ring at C5. The pyrrolo[2,3-d]pyrimidine core is a well-established adenine isostere widely exploited in kinase inhibitor design [1]. This specific compound is supplied as a research screening molecule (e.g., Life Chemicals F1386-0183 derivative) with a molecular weight of 403.54 g·mol⁻¹ and a molecular formula of C₂₄H₂₅N₃OS . No peer-reviewed primary pharmacology or patent data were identified for this specific CAS number at the time of writing, and all differentiation must therefore be drawn from structural, physicochemical, and closely analogous class-level evidence.

Why a Generic Pyrrolo[2,3-d]pyrimidine Cannot Replace 4-(butan-2-ylsulfanyl)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine Without Risk


The pyrrolo[2,3-d]pyrimidine scaffold is highly sensitive to substitution, and small perturbations at C4, N7, and C5 can invert kinase selectivity or abolish activity entirely [1]. The C4 sec-butylthio group introduces sp³-hybridized branching and a chiral center (C2 of the butyl chain) that modulates the vector of the terminal methyl relative to the hinge-binding core; the N7 4-ethoxyphenyl group extends into a hydrophobic pocket whose depth tolerates para-alkoxy substituents but not bulkier or polar replacements; and the C5 phenyl directly contacts the gatekeeper residue region [2]. Replacing any one of these three groups with a close analog (e.g., 4-thiol, 4-methoxy, or benzylthio derivative) produces a chemically distinct entity whose target engagement profile cannot be assumed equivalent without re-screening. Procurement of a generic 'pyrrolo[2,3-d]pyrimidine' therefore carries a high risk of introducing an unrecognized structure–activity relationship (SAR) break that invalidates experimental continuity.

Quantitative Differentiation Evidence: 4-(butan-2-ylsulfanyl)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine vs. Closest Analogs


Chiral sec-Butylthio Ether vs. Achiral 4-Thiol: Predicted logP and H-Bond Acceptor Difference

The target compound incorporates a chiral sec-butylthio ether at C4 (C₂₄H₂₅N₃OS, MW 403.54), whereas the progenitor 4-thiol (7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol, CAS 865546-46-9, C₂₀H₁₇N₃OS, MW 347.43) bears a free –SH group . Computational prediction using the iLOGP method gives a logP of approximately 3.38 for the sec-butylthio derivative vs. approximately 2.1 for the 4-thiol analog (estimated from fragment-based calculation), representing an increase of roughly 1.3 log units [1]. This difference places the target compound in a more membrane-permeable range (logP 3–4) while the thiol analog falls in a more polar, potentially less permeable range. Additionally, the 4-thiol contributes an H-bond donor (the –SH proton) that is absent in the thioether, altering the HBD count from 2 to 1 and modifying the topological polar surface area (tPSA) by approximately 10–15 Ų [1].

Lipophilicity Computational ADME Medicinal Chemistry

4-Ethoxyphenyl vs. 4-Methoxyphenyl at N7: Impact on Predicted logP and Steric Bulk

The target compound bears a 4-ethoxyphenyl group at N7 (C₂₄H₂₅N₃OS, MW 403.54). A direct analog, 4-(butan-2-ylsulfanyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine (C₂₃H₂₃N₃OS, MW 389.5), replaces the ethoxy with a methoxy substituent . The ethoxy → methoxy exchange reduces the para-substituent length by one methylene unit and lowers the predicted logP by approximately 0.3–0.5 log units (from ≈3.38 to ≈2.9–3.1). The molecular weight difference of 14 Da is modest, but the ethyl group provides additional conformational flexibility (one extra rotatable bond) that can influence the positioning of the terminal methyl in hydrophobic sub-pockets [1]. In published SAR for related pyrrolo[2,3-d]pyrimidine kinase inhibitors, para-alkoxy chain length at the N7-aryl position has been shown to modulate potency by >10-fold across targets such as BTK and EGFR [2].

Structure-Property Relationship Hydrophobicity Library Design

Chiral sec-Butylthio vs. Benzylthio at C4: Chirality and Rotatable Bond Count Differentiation

The target compound contains a chiral sec-butylthio group (C4–S–CH(CH₃)CH₂CH₃) with a stereogenic center at the carbon attached to sulfur. In contrast, the analog 4-((2,5-dimethylbenzyl)thio)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine (MW 519.68) incorporates an achiral benzylthio group with a 2,5-dimethylphenyl substituent . The target compound has 6 rotatable bonds and 2 chiral centers, versus an estimated 8–9 rotatable bonds and 0 chiral centers for the benzylthio analog [1]. The difference in molecular weight (ΔMW ≈ −116 Da) and rotatable bond count (Δ ≈ −2 to −3) reflects a substantially more compact and conformationally constrained C4 substituent. Chirality at the sec-butyl group provides diastereomeric differentiation that can be exploited for enantioselective target engagement, while the benzylthio analog's additional aromatic ring introduces potential π–π or π–cation interactions absent in the target compound [2].

Chirality Conformational Flexibility Chemical Library Design

Class-Level Evidence: C4-Thioether Pyrrolo[2,3-d]pyrimidines as BTK/EGFR Kinase Inhibitor Scaffolds

Although no direct IC₅₀ data for CAS 442879-26-7 were identified in public databases, the pyrrolo[2,3-d]pyrimidine class with C4-thioether substitution has been extensively characterized as kinase inhibitors. In a comprehensive SAR study of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives, potent BTK inhibition was achieved with IC₅₀ values ranging from 0.7 nM to 4.8 nM for optimized leads [1]. A parallel series of pyrrolo[2,3-d]pyrimidine covalent inhibitors demonstrated EGFR mutant (T790M) IC₅₀ values of 0.21 nM with 104-fold selectivity over wild-type EGFR (IC₅₀ = 22 nM) [2]. The C4-thioether motif, specifically, has been identified as a key substituent class in BTK inhibitor patents, where the sulfur atom engages in hydrophobic contacts with the kinase hinge region while the alkyl/aryl appendage extends into the selectivity pocket [3]. The sec-butylthio group in the target compound therefore occupies a privileged position consistent with known kinase pharmacophore models, though its specific kinase selectivity profile remains uncharacterized.

Kinase Inhibition BTK EGFR Structure-Activity Relationship

High-Value Application Scenarios for 4-(butan-2-ylsulfanyl)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine Based on Quantitative Differentiation Evidence


Kinase Panel Screening for BTK and EGFR Inhibitor Discovery Programs

The compound's C4 sec-butylthio group, N7 4-ethoxyphenyl substituent, and C5 phenyl ring collectively map to the hinge-binding/selectivity-pocket pharmacophore of known BTK and EGFR inhibitors [1]. With a predicted logP of ≈3.38 and MW of 403.54 Da, it falls within the favorable property space for biochemical kinase assays (MW < 500 Da, logP < 5) [2]. This compound is best deployed as a screening candidate in BTK and EGFR biochemical panels, where class-level evidence supports sub-nanomolar to low-nanomolar potency potential. Its chiral sec-butylthio group further offers the opportunity to evaluate enantioselective kinase engagement, a dimension absent in achiral analogs such as the 4-((2,5-dimethylbenzyl)thio) derivative.

Structure-Activity Relationship (SAR) Studies Exploring C4-Thioether Steric and Electronic Effects

The target compound's C4 substituent is a secondary alkyl thioether with a defined chiral center, differentiating it from primary alkyl thioethers (e.g., n-butylthio), branched tertiary alkyl thioethers (e.g., tert-butylthio), and aryl thioethers (e.g., benzylthio) [1]. In systematic SAR campaigns, this compound serves as a key probe to isolate the contribution of sec-butyl branching to kinase selectivity. Comparison with the 4-thiol precursor (CAS 865546-46-9) quantifies the impact of thioetherification on lipophilicity (ΔlogP ≈ +1.3) and H-bond donor elimination (ΔHBD = −1) [2]. Comparison with the 4-methoxy analog (C₂₃H₂₃N₃OS) isolates the contribution of para-ethoxy chain length (ΔMW = +14 Da; ΔlogP ≈ +0.3–0.5) .

Chemical Library Diversification in Fragment-Based Drug Discovery (FBDD)

With MW of 403.54 Da, 6 rotatable bonds, and 2 chiral centers, this compound occupies the upper fragment-to-lead-like chemical space [1]. Its ligand efficiency (LE) potential is higher than that of the bulkier benzylthio analog (MW 519.68, est. 8–9 rotatable bonds) while still offering sufficient complexity for meaningful target engagement [2]. FBDD programs targeting kinases can use this compound as a starting point for structure-guided expansion, particularly where the sec-butylthio group's chirality provides an additional dimension of SAR not available in simpler alkyl fragments.

Physicochemical Benchmarking for Computational ADME Model Validation

The measured (or predicted) logP of ≈3.38, tPSA of ≈52 Ų, and HBD count of 1 place this compound in a region of property space (logP 3–4, tPSA < 60 Ų, HBD ≤ 1) that is predictive of good passive membrane permeability but moderate aqueous solubility [1]. This makes it a useful reference compound for validating in silico ADME models within the pyrrolo[2,3-d]pyrimidine chemical series. Its well-defined structural differences from the 4-thiol (more polar) and 4-benzylthio (more lipophilic) analogs create a three-point calibration set for logP and permeability prediction algorithms [2].

Quote Request

Request a Quote for 4-(butan-2-ylsulfanyl)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.